
(2-Ethoxyphenyl)dimethyl((3-(phenoxy)phenyl)methoxymethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Ethoxyphenyl)dimethyl((3-(phenoxy)phenyl)methoxymethyl)silane is an organosilicon compound that features both phenyl and phenoxy groups attached to a silicon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxyphenyl)dimethyl((3-(phenoxy)phenyl)methoxymethyl)silane typically involves the reaction of (2-ethoxyphenyl)dimethylchlorosilane with (3-(phenoxy)phenyl)methanol under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
(2−Ethoxyphenyl)dimethylchlorosilane+(3−Phenoxyphenyl)methanol→(2−Ethoxyphenyl)dimethyl((3−phenoxyphenyl)methoxymethyl)silane+HCl
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography may be employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Ethoxyphenyl)dimethyl((3-(phenoxy)phenyl)methoxymethyl)silane can undergo various types of chemical reactions, including:
Oxidation: The phenyl and phenoxy groups can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The silicon atom can undergo nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is a common reducing agent used for this compound.
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidation of the phenyl and phenoxy groups can lead to the formation of quinones or other oxidized aromatic compounds.
Reduction: Reduction can result in the formation of the corresponding alcohols or hydrocarbons.
Substitution: Substitution reactions can yield a variety of organosilicon compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2-Ethoxyphenyl)dimethyl((3-(phenoxy)phenyl)methoxymethyl)silane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Medicine: Investigated for its potential use in the design of novel pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique structural properties.
Wirkmechanismus
The mechanism of action of (2-Ethoxyphenyl)dimethyl((3-(phenoxy)phenyl)methoxymethyl)silane involves its interaction with various molecular targets and pathways. The silicon atom can form stable bonds with other elements, allowing the compound to participate in a range of chemical reactions. The phenyl and phenoxy groups can interact with biological molecules, potentially influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Methoxyphenyl)dimethyl((3-(phenoxy)phenyl)methoxymethyl)silane
- (2-Ethoxyphenyl)dimethyl((3-(methoxy)phenyl)methoxymethyl)silane
- (2-Phenyl)dimethyl((3-(phenoxy)phenyl)methoxymethyl)silane
Uniqueness
(2-Ethoxyphenyl)dimethyl((3-(phenoxy)phenyl)methoxymethyl)silane is unique due to the presence of both ethoxy and phenoxy groups, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
106786-75-8 |
|---|---|
Molekularformel |
C24H28O3Si |
Molekulargewicht |
392.6 g/mol |
IUPAC-Name |
(2-ethoxyphenyl)-dimethyl-[(3-phenoxyphenyl)methoxymethyl]silane |
InChI |
InChI=1S/C24H28O3Si/c1-4-26-23-15-8-9-16-24(23)28(2,3)19-25-18-20-11-10-14-22(17-20)27-21-12-6-5-7-13-21/h5-17H,4,18-19H2,1-3H3 |
InChI-Schlüssel |
ODNWPABOIKSFFH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC=C1[Si](C)(C)COCC2=CC(=CC=C2)OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3-Methyl-4-nitrophenyl)methyl]phosphonic acid](/img/structure/B14314452.png)
![Bis[([1,1'-biphenyl]-2-yl)oxy](dioctyl)stannane](/img/structure/B14314455.png)
![Methyl [3-(morpholin-4-yl)-5-oxocyclopent-1-en-1-yl]acetate](/img/structure/B14314458.png)
![2-({[(2,4-Dinitrophenyl)sulfanyl]oxy}methyl)benzoic acid](/img/structure/B14314462.png)
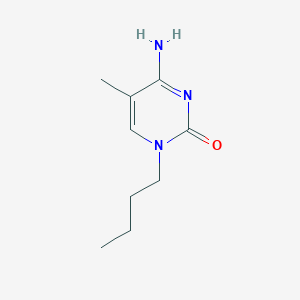
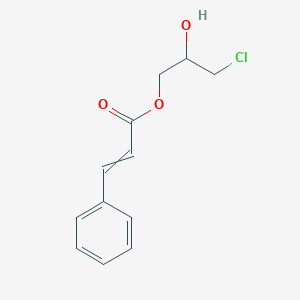
![4-[1-(4-Hydroxyphenyl)cyclopentyl]-2-(prop-2-en-1-yl)phenol](/img/structure/B14314480.png)
![Benzenamine, 4-hexyl-N-[(4-pentylphenyl)methylene]-, (E)-](/img/structure/B14314484.png)
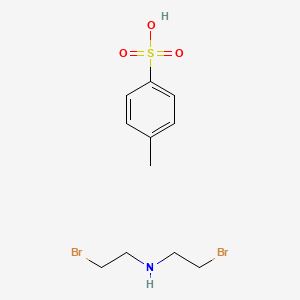
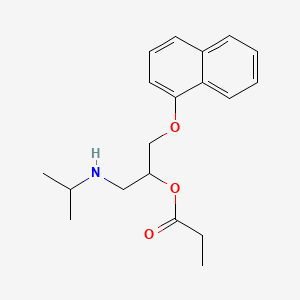
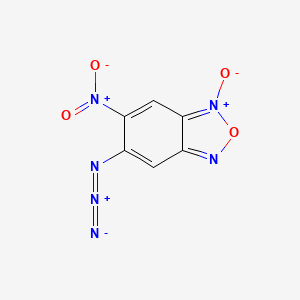

![1-{2-[Methyl(phenyl)amino]-4-phenyl-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B14314539.png)

